2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethoxyphenyl)-5-nitrobenzamide
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Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethoxyphenyl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group, an ethoxyphenyl group, and a nitrobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethoxyphenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity. For instance, the piperazine ring can be synthesized through a cyclization reaction, followed by the introduction of the diphenylmethyl group via a nucleophilic substitution reaction. The final steps involve the attachment of the ethoxyphenyl and nitrobenzamide groups through amide bond formation and nitration reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The choice of solvents, catalysts, and purification methods is optimized to ensure cost-effectiveness and environmental sustainability. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethoxyphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethoxyphenyl)-5-nitrobenzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(diphenylmethyl)piperazin-1-yl]ethoxyacetic acid dihydrochloride
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethoxyphenyl)-5-nitrobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitrobenzamide moiety, in particular, distinguishes it from other piperazine derivatives, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C32H32N4O4 |
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Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C32H32N4O4/c1-2-40-30-16-10-9-15-28(30)33-32(37)27-23-26(36(38)39)17-18-29(27)34-19-21-35(22-20-34)31(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-18,23,31H,2,19-22H2,1H3,(H,33,37) |
InChI Key |
GZIFXSNRLVTFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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